molecular formula C12H13NO7 B176141 (2-Methoxy-4-nitrophenyl)methylene diacetate CAS No. 198821-77-1

(2-Methoxy-4-nitrophenyl)methylene diacetate

Cat. No.: B176141
CAS No.: 198821-77-1
M. Wt: 283.23 g/mol
InChI Key: GMHRDXGOIVQOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4-nitrophenyl)methylene diacetate: is an organic compound with the molecular formula C12H13NO7 It is characterized by the presence of methoxy, nitro, and diacetate functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-nitrophenyl)methylene diacetate typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxy-4-nitrobenzaldehyde+Acetic anhydride(2-Methoxy-4-nitrophenyl)methylene diacetate\text{2-Methoxy-4-nitrobenzaldehyde} + \text{Acetic anhydride} \rightarrow \text{this compound} 2-Methoxy-4-nitrobenzaldehyde+Acetic anhydride→(2-Methoxy-4-nitrophenyl)methylene diacetate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-nitrophenyl)methylene diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2-Methoxy-4-aminophenyl)methylene diacetate.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of (2-Methoxy-4-aminophenyl)methylene diacetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Methoxy-4-nitrophenyl)methylene diacetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways. Its derivatives can be used as inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties and potential therapeutic uses, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2-Methoxy-4-nitrophenyl)methylene monoacetate
  • (2-Methoxy-4-nitrophenyl)methylene triacetate
  • (2-Methoxy-4-nitrophenyl)methylene dibenzoate

Comparison: (2-Methoxy-4-nitrophenyl)methylene diacetate is unique due to the presence of two acetate groups, which influence its reactivity and solubility. Compared to its monoacetate and triacetate counterparts, the diacetate form has distinct chemical properties that make it suitable for specific applications. The presence of the nitro group also differentiates it from other similar compounds, providing unique reactivity and potential biological activity.

Properties

IUPAC Name

[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHRDXGOIVQOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468798
Record name 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198821-77-1
Record name 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 L three necked round bottom flask equipped with a mechanical stirrer was added 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL). The mixture was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to 1A (129.0 g, 51%). 1H NMR (CDCl3) □ 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d, 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
136 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL) was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to compound 2A (129.0 g, 51%). 1H NMR (CDCl3) d 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2-Methoxy-4-nitrophenyl)methylene diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-4-nitrophenyl)methylene diacetate
Reactant of Route 3
Reactant of Route 3
(2-Methoxy-4-nitrophenyl)methylene diacetate
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-4-nitrophenyl)methylene diacetate
Reactant of Route 5
(2-Methoxy-4-nitrophenyl)methylene diacetate
Reactant of Route 6
(2-Methoxy-4-nitrophenyl)methylene diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.